molecular formula C20H26N2O3 B2376447 (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate CAS No. 1219906-26-9

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate

Cat. No. B2376447
CAS RN: 1219906-26-9
M. Wt: 342.439
InChI Key: VPWVZQKGWOTSGD-UHFFFAOYSA-N
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Description

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate is an important organic compound used in scientific research. It is a derivative of adamantane, which is a rigid and bulky hydrocarbon molecule. The compound has a unique structure and properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    The synthesis of adamantane derivatives, such as 1,3-disubstituted ureas containing adamantane moieties, demonstrates the chemical versatility of adamantane-based compounds. These compounds are synthesized for targeted applications, such as inhibitors for human soluble epoxide hydrolase (sEH), showcasing the role of adamantane structures in medicinal chemistry (Danilov et al., 2021).

  • Electrochemical Synthesis

    Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing trifluoroamantadine, is produced via the electrochemical fluorination of methyl adamantane-1-carboxylate. This highlights the importance of electrochemical methods in generating adamantane derivatives for further pharmacological development (Monoi & Hara, 2012).

  • Solvent Effects in Synthesis

    The solvo-hydrothermal synthesis of uranyl ion complexes with adamantane derivatives underlines the impact of solvents on the structural formation of adamantane-based complexes. This process indicates the potential of adamantane structures in forming coordination polymers with applications ranging from catalysis to materials science (Thuéry & Harrowfield, 2015).

Potential Applications and Properties

  • Medicinal Chemistry

    Adamantane derivatives have shown potential as inhibitors for specific enzymes, such as human soluble epoxide hydrolase, suggesting their utility in developing therapeutic agents (Danilov et al., 2021).

  • Material Science

    The synthesis and study of uranyl ion complexes with adamantane derivatives demonstrate the potential of these compounds in creating novel materials with specific luminescence and structural properties. This application is crucial for developing new materials for sensors, electronics, and photonics (Thuéry & Harrowfield, 2015).

  • Antimicrobial Activity

    Certain adamantane derivatives exhibit antimicrobial properties, suggesting their potential in developing new antimicrobial agents. This highlights the broader applicability of adamantane compounds beyond their well-known role in antiviral therapies (Doležálková et al., 2012).

properties

IUPAC Name

methyl 3-[(3-methylphenyl)carbamoylamino]adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13-4-3-5-16(6-13)21-18(24)22-20-10-14-7-15(11-20)9-19(8-14,12-20)17(23)25-2/h3-6,14-15H,7-12H2,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWVZQKGWOTSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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